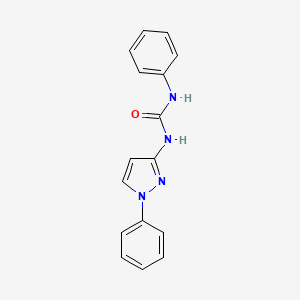

1-Phenyl-3-(1-phenylpyrazol-3-yl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-3-(1-phenylpyrazol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O/c21-16(17-13-7-3-1-4-8-13)18-15-11-12-20(19-15)14-9-5-2-6-10-14/h1-12H,(H2,17,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFBYYCQBLPNMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NN(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Phenyl 3 1 Phenylpyrazol 3 Yl Urea and Its Analogues

Strategies for Pyrazole (B372694) Ring Formation

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Its synthesis is a cornerstone of heterocyclic chemistry, with several robust methods available for its construction.

Cyclocondensation Reactions of 1,3-Dicarbonyl Compounds with Hydrazine (B178648) Derivatives

The most classic and widely used method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govnih.govmdpi.com This approach is highly versatile, allowing for the preparation of a wide array of polysubstituted pyrazoles by varying the substituents on both the dicarbonyl compound and the hydrazine. nih.govmdpi.com

The reaction proceeds by the initial formation of a hydrazone intermediate, followed by an intramolecular condensation and dehydration to yield the aromatic pyrazole ring. For the synthesis of a 1-phenyl-3-substituted pyrazole, phenylhydrazine (B124118) is reacted with an appropriate 1,3-dicarbonyl compound. researchgate.net A significant challenge in this synthesis, especially with unsymmetrical 1,3-dicarbonyls, is controlling the regioselectivity, as the reaction can potentially yield two different regioisomers. nih.gov

Several advancements have been made to optimize this reaction. For instance, 1,3-dicarbonyl compounds can be generated in situ from enolates and carboxylic acid chlorides, which then react with hydrazines in a one-pot, three-component reaction to form pyrazoles. beilstein-journals.org Catalysts, such as Lewis acids like samarium(III) chloride (SmCl₃), can accelerate the reaction. beilstein-journals.org Eco-friendly procedures have also been developed using catalysts like lithium perchlorate. mdpi.com

Table 1: Examples of Pyrazole Synthesis from 1,3-Dicarbonyl Compounds

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Conditions | Product | Reference |

| Acetylacetone | 2,4-Dinitrophenylhydrazine | LiClO₄ | 1-(2,4-dinitrophenyl)-3,5-dimethyl-1H-pyrazole | mdpi.com |

| β-Diketone 1 | Hydrazine Derivatives | - | Mixture of regioisomers 2 and 3 | nih.gov |

| In situ from enolate & acid chloride | Hydrazine 3 | LiHMDS | Pyrazole 1 | beilstein-journals.org |

| 2-(Trifluoromethyl)-1,3-diketone | Aryl hydrochloride hydrazine | Aprotic dipolar solvents | Regioselective 1,3-substituted 1-arylpyrazoles | nih.gov |

Synthesis from α,β-Unsaturated Carbonyl Compounds

An alternative and powerful strategy for pyrazole synthesis utilizes α,β-unsaturated carbonyl compounds, such as chalcones, as the three-carbon building block. nih.govresearchgate.net The reaction with hydrazine derivatives typically proceeds through a Michael addition of the hydrazine to the carbon-carbon double bond, followed by cyclization and subsequent oxidation or elimination to afford the aromatic pyrazole ring. nih.govbohrium.com When hydrazines with a good leaving group (e.g., tosylhydrazine) are used, elimination occurs directly to yield the pyrazole. nih.gov

This method can also be performed as a multicomponent reaction. For example, aryl halides can be coupled with an α-bromoenal using a Masuda borylation Suzuki cross-coupling (MBSC) approach to generate the α,β-unsaturated carbonyl intermediate in situ, which then undergoes cyclization with tosylhydrazine. nih.gov Microwave irradiation has been shown to be an effective technique for accelerating these reactions, often leading to excellent yields in shorter reaction times. researchgate.net A synthetic approach has been developed for preparing α-amino acids bearing a 5-arylpyrazole side-chain, which involves the reaction of β-aryl α,β-unsaturated ketones with phenyl hydrazine followed by oxidation. rsc.org

Table 2: Synthesis of Pyrazoles from α,β-Unsaturated Systems

| α,β-Unsaturated Precursor | Hydrazine Derivative | Conditions | Product Type | Reference |

| α,β-Unsaturated Ketones | Hydrazine Derivatives | Cyclo-condensation | Mixture of pyrazole regioisomers | researchgate.net |

| Chalcone-type compound 28 | Phenyl hydrazine hydrochloride | 3 + 2 annulation | Thiophene-pyrazole hybrid 29 | nih.gov |

| β-Aryl α,β-unsaturated ketones | Phenyl hydrazine | Condensation/aza-Michael reaction, then oxidation | Pyrazole containing α-amino acids | rsc.org |

| α-Bromocinnamaldehyde & Aryl halide | Tosylhydrazine | MBSC / Cyclocondensation-elimination | 3,4-Biarylpyrazoles | nih.gov |

Regioselective Synthesis Approaches for Substituted Pyrazoles

Controlling the regiochemistry of the pyrazole ring formation is critical for obtaining a specific, desired isomer, such as the 1,3-disubstituted pattern found in the target molecule's core. When unsymmetrical 1,3-diketones react with substituted hydrazines like phenylhydrazine, two regioisomeric products can form. nih.gov The regioselectivity is influenced by factors such as the steric and electronic properties of the substituents, the nature of the solvent, and the reaction temperature. nih.govbeilstein-journals.org

Several strategies have been developed to achieve regioselective synthesis.

Solvent and Catalyst Control : The use of aprotic dipolar solvents has been shown to improve regioselectivity in the cyclocondensation of aryl hydrazines with 1,3-diketones compared to traditional protic solvents like ethanol (B145695). nih.gov

1,3-Dipolar Cycloadditions : These reactions offer another route to regioselectively substituted pyrazoles. For instance, the cycloaddition of diazo compounds, generated in situ from N-tosylhydrazones, with alkynes or other dipolarophiles can provide specific pyrazole isomers. thieme.demdpi.com A copper(I)-catalyzed reaction of hydrazonyl chlorides with homopropargylic alcohols has been developed for the regioselective synthesis of 5-substituted pyrazoles. thieme.de

Stepwise and One-Pot Procedures : One-pot preparations have been established for synthesizing triply substituted pyrazoles with high regioselectivity. beilstein-journals.org For example, reacting methylhydrazine with ethyl formate (B1220265) generates 1-formyl-1-methylhydrazine in situ, which then reacts with β-ketoesters to yield specific regioisomers. beilstein-journals.org Similarly, a one-pot condensation of active methylene (B1212753) reagents, phenylisothiocyanate, and a substituted hydrazine can produce highly functionalized phenylaminopyrazoles. nih.gov

Systematic studies on the N-substitution of pre-formed 3-substituted pyrazoles under basic conditions have also been undertaken to achieve regioselective N1-alkylation, -arylation, and -heteroarylation using a K₂CO₃-DMSO system. acs.org

Construction of the Urea (B33335) Linkage

Once the substituted aminopyrazole core is synthesized, the final step is the formation of the urea moiety. This can be accomplished through several reliable methods.

Modified Curtius Rearrangement for Urea Formation

The Curtius rearrangement is a powerful thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate, with the loss of nitrogen gas. wikipedia.orgnih.gov This isocyanate is a key intermediate that readily reacts with nucleophiles. When an amine, such as 1-phenyl-1H-pyrazol-3-amine, is used as the nucleophile, it attacks the isocyanate to form the corresponding urea derivative. wikipedia.orgmasterorganicchemistry.com

A significant advantage of this reaction is its tolerance for a wide range of functional groups and the complete retention of stereochemistry during the rearrangement. nih.gov The classical procedure involves preparing the acyl azide from a carboxylic acid derivative (e.g., an acid chloride or an acylhydrazine). nih.gov

A modified, operationally simple, and high-yield version of the Curtius rearrangement has been developed for synthesizing unsymmetrical ureas. acs.org This method involves the reaction of an aromatic acid chloride with sodium azide in a non-aqueous solvent like toluene, using a phase-transfer catalyst. The resulting acyl azide is then heated to induce rearrangement to the isocyanate, which is subsequently trapped by an amine to give the desired urea in high yield. acs.org This procedure mitigates the problematic hydrolysis of the isocyanate intermediate, a common side reaction in aqueous conditions. acs.org

Table 3: Key Steps in Modified Curtius Rearrangement for Urea Synthesis

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference |

| 1. Azide Formation | Aromatic Acid Chloride, Sodium Azide | Toluene, Phase-Transfer Catalyst, RT | Acyl Azide | acs.org |

| 2. Rearrangement | Acyl Azide | Heat (e.g., 90 °C) | Isocyanate | wikipedia.orgacs.org |

| 3. Urea Formation | Isocyanate, Amine (e.g., Aminopyrazole) | Room Temperature | Unsymmetrical Urea | nih.govacs.org |

Coupling Reactions Involving Aminopyrazoles and Isocyanates

The most direct method for forming the urea linkage is the reaction between an aminopyrazole and an isocyanate. commonorganicchemistry.comnih.gov To synthesize 1-Phenyl-3-(1-phenylpyrazol-3-yl)urea, one would react 1-phenyl-1H-pyrazol-3-amine with phenyl isocyanate. This reaction is typically straightforward, often carried out in a suitable aprotic solvent like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) at room temperature, and does not require a base. commonorganicchemistry.com

The required isocyanate can be purchased commercially or prepared from the corresponding primary amine. A common laboratory method for synthesizing isocyanates from amines involves the use of phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547). asianpubs.org The reaction of an amine with triphosgene in a solvent such as methylene chloride generates the isocyanate, which can then be used directly to couple with the aminopyrazole. asianpubs.org Alternatively, isocyanates can be generated via a Staudinger–aza-Wittig reaction of an azide with carbon dioxide, providing a phosgene-free route. beilstein-journals.org

This coupling reaction is a cornerstone of medicinal chemistry for preparing urea-based compounds and is widely applicable. asianpubs.orgorganic-chemistry.org

Multi-Component Reactions for Pyrazolyl-Urea Synthesis

Multi-component reactions (MCRs) provide an efficient and atom-economical pathway to complex molecules in a single synthetic operation. While a direct three-component synthesis of this compound from a phenyl-substituted aminopyrazole, phenyl isocyanate, and another component in one pot is not extensively documented, analogous MCRs for related pyrazole structures are well-established. These often involve the in-situ formation of a key intermediate, which then participates in subsequent reactions.

For instance, a novel iodine-mediated, one-pot, three-component reaction has been developed for the synthesis of multi-substituted aminopyrazoles, which are crucial precursors for pyrazolyl-ureas. tandfonline.com This approach involves the reaction of a hydrazine, an active methylene compound, and an isothiocyanate, demonstrating the power of MCRs in rapidly assembling the core pyrazole structure.

A plausible MCR approach for pyrazolyl-urea synthesis could involve the reaction of a hydrazine, a β-ketoester, and an isocyanate. In this hypothetical scenario, the initial reaction between the hydrazine and the β-ketoester would form the aminopyrazole intermediate, which would then react in the same pot with the isocyanate to yield the final pyrazolyl-urea. The efficiency of such a process would depend on the careful optimization of reaction conditions to ensure the sequential reactions proceed in a controlled manner.

A notable example of a one-pot catalytic synthesis of new 1H-pyrazole-1-carbothioamide derivatives has been described through the reaction of hydrazine hydrate, arylidene malononitrile (B47326), and isothiocyanates. researchgate.net This reaction proceeds via the initial formation of a thiosemicarbazide, followed by a series of intramolecular cyclization and tautomerization steps. researchgate.net This methodology for thio-ureas provides a valuable precedent for the development of similar multi-component strategies for their urea counterparts.

Table 1: Examples of Multi-Component Reactions for Pyrazole Scaffolds

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Hydrazine hydrate | Phenyl isothiocyanate | Ethyl acetoacetate | Iodine | Multi-substituted aminopyrazole | tandfonline.com |

| Hydrazine hydrate | Arylidene malononitrile | Isothiocyanates | HAp/ZnCl2 nano-flakes | 1H-Pyrazole-1-carbothioamide | researchgate.net |

| Hydrazine | β-Ketoamide | Lawesson's reagent | THF/Py, heat | 5-Aminopyrazole | acs.org |

Green Chemistry Approaches and Catalytic Methods in Pyrazolyl-Urea Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to important molecules like pyrazolyl-ureas. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles. The synthesis of N-pyrazole ureas has been successfully accelerated using microwave heating. nih.gov For example, the condensation of substituted hydrazines with β-ketoesters to form 5-aminopyrazoles, key precursors to pyrazolyl-ureas, can be achieved in excellent yields within minutes under microwave irradiation. nih.govuomustansiriyah.edu.iqdergipark.org.trnih.gov Subsequently, the reaction of these aminopyrazoles with isocyanates to form the urea linkage is also amenable to microwave-assisted conditions, providing a rapid and efficient route to the target compounds. nih.gov

Catalytic Methods for Urea Synthesis: The traditional synthesis of ureas often involves the use of phosgene or isocyanates, which are highly toxic and hazardous. Green alternatives focus on the use of carbon dioxide (CO2) as a C1 source for the urea carbonyl group. The catalytic synthesis of ureas from amines and CO2 is a topic of intense research. acs.org Various catalytic systems, including metal salts of oxalates and guanidines, have been developed for the carbonylation of amines with CO2 to produce N,N'-disubstituted ureas. unipr.itmasterorganicchemistry.com While the direct application of these methods to the synthesis of this compound has not been extensively reported, they represent a promising green avenue for future synthetic efforts. These catalytic systems often require a dehydration step to drive the equilibrium towards urea formation. acs.org

Table 2: Green and Catalytic Approaches in Urea and Pyrazole Synthesis

| Reaction Type | Green Aspect | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Pyrazole Synthesis | Microwave-assisted | Phenylhydrazine, pivaloylacetonitrile, microwave, 110-120 °C | 5-Aminopyrazole | nih.gov |

| Urea Synthesis | Microwave-assisted | 5-Aminopyrazole, isocyanate, microwave | N-pyrazole urea | nih.gov |

| Urea Synthesis | CO2 as C1 source | Amines, CO2, Y2(C2O4)3 | N,N'-Dialkylurea | unipr.it |

| Urea Synthesis | Organocatalysis | Amines, CO2, TBD/MTBD | Urea derivatives | masterorganicchemistry.com |

Derivatization Strategies for this compound

Derivatization of the parent this compound scaffold is crucial for modulating its physicochemical properties and biological activity. These strategies focus on introducing a variety of functional groups at different positions of the molecule.

The introduction of substituents on the two phenyl rings of this compound can be achieved either by starting with appropriately substituted precursors or by post-synthetic modification of the parent molecule.

Synthesis from Substituted Precursors: The most straightforward approach is to use substituted phenylhydrazines and substituted phenyl isocyanates in the synthetic sequence. For example, in the synthesis of 1,3-diaryl substituted pyrazole-based ureas, a variety of substituted anilines can be used to generate a library of isocyanates, which are then reacted with a substituted 4-(1H-pyrazol-1-yl)aniline. oneonta.edu This allows for the systematic exploration of the effect of different substituents on the phenyl ring of the urea moiety. Similarly, substituted phenylhydrazines can be used to introduce substituents on the N1-phenyl ring of the pyrazole.

Post-Synthetic Modification: The phenyl rings of the pre-formed this compound can also be functionalized through electrophilic aromatic substitution reactions. dergipark.org.troneonta.eduwikipedia.orglibretexts.orgnih.gov The urea linkage contains both activating (the nitrogen atoms) and deactivating (the carbonyl group) functionalities, which will direct incoming electrophiles to specific positions on the phenyl rings. The N1-phenyl ring of the pyrazole is generally more susceptible to electrophilic attack than the phenyl ring attached to the urea carbonyl. Common electrophilic substitution reactions include nitration (using HNO3/H2SO4), halogenation (using Cl2, Br2 with a Lewis acid catalyst), and Friedel-Crafts acylation or alkylation (using an acyl or alkyl halide with a Lewis acid catalyst). dergipark.org.troneonta.eduwikipedia.orglibretexts.orgnih.gov The specific conditions for these reactions would need to be carefully controlled to avoid side reactions and ensure regioselectivity.

Table 3: Examples of Substituent Introduction on Phenyl Rings of Diaryl Pyrazolyl Ureas

| Method | Reagents | Position of Substitution | Resulting Substituent | Reference |

|---|---|---|---|---|

| Synthesis from Precursors | Substituted Phenyl Isocyanate | Phenyl ring of urea moiety | Varied (e.g., chloro, fluoro, methoxy) | oneonta.edu |

| Synthesis from Precursors | Substituted Phenylhydrazine | N1-phenyl ring of pyrazole | Varied | oneonta.edu |

| Electrophilic Nitration | HNO3 / H2SO4 | Ortho/para positions of phenyl rings | Nitro (-NO2) | oneonta.eduwikipedia.org |

| Electrophilic Halogenation | Br2 / FeBr3 | Ortho/para positions of phenyl rings | Bromo (-Br) | libretexts.org |

The pyrazole ring itself is a versatile platform for further functionalization. The electronic nature of the pyrazole ring, with its two nitrogen atoms, influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic Substitution: The C4 position of the pyrazole ring is generally the most susceptible to electrophilic attack due to its higher electron density compared to the C3 and C5 positions, which are adjacent to the electron-withdrawing nitrogen atoms. masterorganicchemistry.comCurrent time information in Toronto, CA. Common electrophilic substitution reactions that can be performed on the pyrazole ring include nitration, halogenation, and sulfonation. acs.orgnih.gov For instance, bromination of a pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine system resulted in the introduction of bromine atoms onto the pyrazole and pyrimidine (B1678525) rings. nih.gov

C-H Functionalization: Modern synthetic methods, such as transition-metal-catalyzed C-H functionalization, offer powerful tools for the direct introduction of various substituents onto the pyrazole ring with high regioselectivity. nih.govresearchgate.netnih.gov These methods avoid the need for pre-functionalized starting materials and allow for the formation of new C-C and C-heteroatom bonds at specific positions of the pyrazole core. While the direct C-H functionalization of this compound has not been specifically detailed, the general principles of these reactions are applicable to this scaffold.

Table 4: Methods for Functionalization of the Pyrazole Ring

| Reaction Type | Reagents | Position of Functionalization | Introduced Group | Reference |

|---|---|---|---|---|

| Electrophilic Bromination | Bromine in acetic acid | C4-position | Bromo (-Br) | nih.gov |

| Electrophilic Nitration | HNO3 / H2SO4 | C4-position | Nitro (-NO2) | acs.org |

| C-H Arylation | Aryl halide, Pd catalyst | C4 or C5-position | Aryl group | nih.govresearchgate.net |

The pyrazole and urea moieties of this compound can serve as building blocks for the construction of more complex, fused heterocyclic systems. This is a common strategy in drug discovery to create novel scaffolds with potentially enhanced biological activities.

Pyrazolopyrimidines are a prominent class of fused heterocycles with a wide range of biological activities. The synthesis of pyrazolo[3,4-d]pyrimidines, in particular, often starts from appropriately substituted aminopyrazoles.

A common route to pyrazolo[3,4-d]pyrimidin-4(5H)-ones involves the cyclization of 5-aminopyrazole-4-carboxamides with urea or a related C1 synthon. wikipedia.org For example, the fusion of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with urea leads to the formation of a 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione. wikipedia.org This dione (B5365651) can then be further functionalized, for instance, by chlorination to produce a 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, which is a versatile intermediate for the introduction of various nucleophiles at the 4- and 6-positions. wikipedia.org

Another efficient method for the synthesis of pyrazolo[3,4-d]pyrimidines is the one-flask reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of PBr3, followed by heterocyclization with hexamethyldisilazane. unipr.itwikipedia.org This method provides a convenient and high-yielding route to a variety of substituted pyrazolo[3,4-d]pyrimidines.

Table 5: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide | Urea, heat | 1-Phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione | wikipedia.org |

| 5-Aminopyrazole | DMF, PBr3, then NH(SiMe3)2 | Pyrazolo[3,4-d]pyrimidine | unipr.itwikipedia.org |

| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Formamide, heat | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |

Formation of Fused Heterocyclic Systems Containing Pyrazole and Urea Moieties

Pyranopyrazole Derivatives

The synthesis of pyranopyrazole analogues of this compound can be achieved by constructing the pyranopyrazole core first, followed by the introduction of a urea functional group.

A prominent method involves the multi-component reaction of ethyl acetoacetate, a hydrazine derivative (like phenylhydrazine to obtain the N-phenylpyrazole moiety), an aldehyde, and malononitrile. beilstein-journals.orgnih.govresearchgate.net This approach efficiently builds the 6-amino-4-aryl-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile structure.

Alternatively, pyranopyrazoles can be formed through the reaction of a pyrazolone (B3327878) with other reagents. For instance, 2-(2,4-dinitrophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can react with p-methoxybenzaldehyde and malononitrile in the presence of piperidine (B6355638) to yield the pyranopyrazole derivative (3). psu.edu

To introduce the urea moiety, a pyranopyrazole with an amino group is required. For example, 1-(4-aminophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one (4) can be synthesized from 3,4-dimethyl-1-(4-nitrophenyl)pyrano[2,3-c]pyrazol-6(1H)-one (3) via reduction with iron powder and hydrochloric acid. The resulting amino-pyranopyrazole can then be reacted with an isocyanate, such as 1-isocyanatonaphthalene, in refluxing ethanol to yield the corresponding urea derivative, 1-(4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)phenyl)-3-(naphthalen-1-yl)urea (6). mdpi.com This demonstrates a viable pathway to urea-containing pyranopyrazole analogues.

Table 1: Synthesis of a Pyranopyrazole Urea Analogue

| Step | Reactant(s) | Reagents/Conditions | Product | Reference(s) |

| 1 | 3,4-dimethyl-1-(4-nitrophenyl)pyrano[2,3-c]pyrazol-6(1H)-one | Fe powder, conc. HCl, Ethanol | 1-(4-aminophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one | mdpi.com |

| 2 | 1-(4-aminophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one, 1-Isocyanatonaphthalene | Absolute ethanol, Reflux (8h) | 1-(4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)phenyl)-3-(naphthalen-1-yl)urea | mdpi.com |

Imidazopyrazole Derivatives

The synthesis of imidazo[1,2-b]pyrazoles, which are fused analogues of the target compound, can be effectively achieved starting from aminopyrazole precursors. A powerful method for this transformation is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. beilstein-journals.orgnih.gov

In this approach, a 5-aminopyrazole derivative, an aldehyde, and an isocyanide are reacted together, often in the presence of a Lewis or Brønsted acid catalyst, to form the imidazo[1,2-b]pyrazole ring system chemo- and regioselectively. beilstein-journals.orgnih.gov For instance, the reaction can be performed with 5-aminopyrazole-4-carbonitrile, various aldehydes, and isocyanides to generate a library of substituted imidazo[1,2-b]pyrazoles. nih.gov A one-pot, two-step protocol can also be employed where the 5-aminopyrazole is first formed in situ from hydrazine and an appropriate precursor, followed by the GBB reaction. beilstein-journals.orgnih.gov

Another route involves the intramolecular cyclization of a suitably substituted pyrazole. For example, 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxamide can be cyclized in the presence of concentrated sulfuric acid to yield 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxamide. nih.gov

Once the imidazopyrazole core with an amino or carboxylate group is formed, it can be further functionalized to introduce the urea linkage, analogous to the methods used for other heterocyclic systems.

Table 2: Representative Synthesis of Imidazo[1,2-b]pyrazoles via GBB Reaction

| Precursor | Reagents | Conditions | Product | Reference(s) |

| 5-Aminopyrazole-4-carbonitrile, Aldehydes, Isocyanides | Lewis or Brønsted acid (cat.) | Methanol or Ethanol, RT to 60 °C | Substituted 1H-Imidazo[1,2-b]pyrazoles | beilstein-journals.orgnih.gov |

| Hydrazine, Ethoxymethylene malononitrile, Aldehydes, Isocyanides | 1. Microwave (80°C) 2. GBB reaction | One-pot, two-step | Substituted 1H-Imidazo[1,2-b]pyrazoles | beilstein-journals.orgnih.gov |

Thiazolopyrimidine and Thiazolopyridine Derivatives

The synthesis of thiazole (B1198619) derivatives fused or linked to pyrimidine or pyridine (B92270) rings, representing another class of analogues, typically begins with the construction of a pyrazolyl-thiazole core.

A common method for synthesizing pyrazolyl-thiazoles involves the Hantzsch thiazole synthesis. This is demonstrated in the reaction of a 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide with a substituted phenacyl bromide. nih.gov The pyrazole-3-carbothioamide precursor can be prepared from the corresponding pyrazole-3-carbonitrile by reaction with hydrogen sulfide. nih.gov This yields 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles. nih.gov

For the synthesis of fused systems like pyrazolo[3,4-d]thiazoles , one reported pathway involves the preparation of 1-phenyl-3-(pyridin-3-yl)-1H-pyrazolo[3,4-d]thiazol-5-amine (9) from a suitable pyrazole precursor. researchgate.net

Regarding pyrazolo[3,4-b]pyridines , these are frequently synthesized from 5-aminopyrazole precursors. A versatile method is the condensation of 5-amino-1-phenylpyrazole (B52862) with α,β-unsaturated ketones, a reaction often catalyzed by a Lewis acid like ZrCl₄. mdpi.com Another established route is the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds. nih.gov Multicomponent reactions involving an aminopyrazole, an aldehyde, and a compound with an active methylene group (like malononitrile or benzoylacetonitrile) also provide efficient access to the pyrazolo[3,4-b]pyridine scaffold. researchgate.net

To obtain pyrazolo[3,4-d]pyrimidines , a widely used starting material is 5-amino-1H-pyrazole-4-carbonitrile. researchgate.net This can be cyclized with various one-carbon reagents. For example, fusion with urea can yield a pyrazolo[3,4-d]pyrimidine-4,6-dione. nih.gov This dione can then be converted to a dichloro derivative using POCl₃/PCl₅, which serves as a versatile intermediate for introducing various amine substituents via nucleophilic substitution, ultimately leading to analogues bearing the desired urea functionality or its precursors. nih.gov Another approach is the reaction of 5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile with thiourea (B124793) to afford a diaminopyrazolo[3,4-d]pyrimidine derivative. nih.gov

Table 3: General Synthetic Approaches to Thiazole and Fused Pyridine/Pyrimidine Analogues

| Target System | Precursor(s) | Key Reaction | Reference(s) |

| Pyrazolyl-Thiazole | 1-Phenyl-1H-pyrazole-3-carbothioamide, α-Haloketone | Hantzsch thiazole synthesis | nih.gov |

| Pyrazolo[3,4-b]pyridine | 5-Amino-1-phenylpyrazole, α,β-Unsaturated Ketone | Lewis acid-catalyzed cyclocondensation | mdpi.com |

| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole, 1,3-Dicarbonyl compound | Cyclocondensation | nih.gov |

| Pyrazolo[3,4-d]pyrimidine | 5-Amino-1H-pyrazole-4-carbonitrile, Urea | Fusion/Cyclization | nih.gov |

| Pyrazolo[3,4-d]pyrimidine | 5-Amino-1-substituted-pyrazole-4-carbonitrile, Thiourea | Cyclization | researchgate.netnih.gov |

Advanced Spectroscopic and Crystallographic Elucidation of 1 Phenyl 3 1 Phenylpyrazol 3 Yl Urea and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 1-Phenyl-3-(1-phenylpyrazol-3-yl)urea, a combination of ¹H, ¹³C, and advanced 2D NMR techniques provides a complete map of the proton and carbon environments and their connectivity.

¹H NMR Analysis for Proton Environments

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The spectrum would feature signals for the two urea (B33335) protons (N-H), two protons on the pyrazole (B372694) ring, and the ten protons distributed across the two phenyl rings.

The protons of the phenyl ring attached to the urea nitrogen typically appear as a multiplet in the aromatic region. Similarly, the protons of the 1-phenyl substituent on the pyrazole ring also produce signals in this range. The chemical shifts of these aromatic protons are influenced by their position relative to the electron-donating or withdrawing groups.

The pyrazole ring protons, H-4 and H-5, are expected to appear as doublets due to mutual coupling. The urea N-H protons would present as two distinct singlets at a lower field, with their chemical shifts being sensitive to solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound (Predicted values based on analogous structures in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Urea N-H (pyrazole side) | ~9.0 - 9.5 | Singlet | Broad signal, position is solvent-dependent. |

| Urea N-H (phenyl side) | ~8.5 - 9.0 | Singlet | Broad signal, position is solvent-dependent. |

| Pyrazole H-5 | ~8.3 - 8.6 | Doublet | Coupled with H-4. |

| 1-Phenyl Protons (ortho) | ~7.8 - 8.0 | Multiplet/Doublet | Deshielded by proximity to pyrazole ring. |

| Urea-Phenyl Protons (ortho) | ~7.4 - 7.6 | Multiplet/Doublet | Aromatic protons adjacent to the NH group. |

| 1-Phenyl & Urea-Phenyl Protons (meta, para) | ~7.0 - 7.5 | Multiplet | Overlapping signals from both phenyl rings. |

| Pyrazole H-4 | ~6.7 - 6.9 | Doublet | Coupled with H-5. |

¹³C NMR Analysis for Carbon Frameworks

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The most downfield signal is typically that of the urea carbonyl carbon, owing to the strong deshielding effect of the adjacent oxygen and nitrogen atoms. The carbons of the pyrazole and phenyl rings resonate in the aromatic region, generally between 110 and 155 ppm. The chemical shifts help in distinguishing the substituted and unsubstituted carbons within the aromatic systems. Studies on similar 1-phenyl-3,5-diarylpyrazoles show that substituent effects can be transmitted through the pyrazole ring, influencing the chemical shifts of the ring carbons. gsu.edu

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound (Predicted values based on analogous structures in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Urea C=O | ~152 - 155 | Most downfield signal. |

| Pyrazole C-3 | ~150 - 153 | Carbon attached to the urea nitrogen. |

| Pyrazole C-5 | ~140 - 142 | - |

| Phenyl C-ipso (Urea) | ~138 - 140 | Carbon attached to the urea nitrogen. |

| Phenyl C-ipso (Pyrazole) | ~137 - 139 | Carbon attached to the pyrazole nitrogen. |

| Phenyl C-ortho, C-meta, C-para | ~118 - 130 | Multiple overlapping signals from both phenyl rings. |

| Pyrazole C-4 | ~105 - 108 | Most upfield aromatic carbon signal. |

Advanced NMR Techniques (e.g., 2D NMR) for Structural Assignment

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for confirming the complex structure of this compound. ipb.pt

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the H-4 and H-5 protons of the pyrazole ring and among the adjacent protons within each of the two phenyl rings. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the H-4 and H-5 pyrazole proton signals to their corresponding C-4 and C-5 carbon signals, and likewise for all C-H bonds in the phenyl rings.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands. The presence of strong intermolecular hydrogen bonding, particularly involving the urea group, can cause a red-shifting (lowering of wavenumber) of the N-H stretching vibration. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretching | Urea (-NH-CO-NH-) | 3300 - 3400 | Medium-Strong |

| Aromatic C-H Stretching | Phenyl & Pyrazole Rings | 3000 - 3100 | Medium-Weak |

| C=O Stretching (Amide I) | Urea (-NH-CO-NH-) | 1650 - 1680 | Strong |

| C=C and C=N Stretching | Aromatic & Pyrazole Rings | 1500 - 1620 | Medium-Strong |

| N-H Bending (Amide II) | Urea (-NH-CO-NH-) | 1510 - 1570 | Medium-Strong |

| C-N Stretching | Urea & Pyrazole-Phenyl | 1200 - 1350 | Medium |

| Aromatic C-H Out-of-Plane Bending | Phenyl Rings | 690 - 900 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by intense absorption bands in the UV region, arising from π → π* transitions within the conjugated aromatic systems of the phenyl and pyrazole rings. Experimental and theoretical studies on similar 1,3-diphenyl pyrazol-5-ones show characteristic absorption bands that are sensitive to the solvent environment. researchgate.net The conjugation between the phenyl rings and the pyrazole nucleus through the urea linker would likely result in multiple absorption maxima, with the exact wavelengths (λ_max) depending on the extent of the conjugated system and the polarity of the solvent.

Table 4: Predicted UV-Vis Absorption Maxima (λ_max) for this compound

| Electronic Transition | Chromophore | Predicted λ_max (nm) |

|---|---|---|

| π → π | Phenyl Rings | ~200 - 230 |

| π → π | Phenyl-Pyrazole Conjugated System | ~250 - 280 |

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula for this compound is C₁₆H₁₄N₄O, corresponding to a monoisotopic mass of 278.1168 Da. In electrospray ionization (ESI) mass spectrometry, the compound would primarily be observed as the protonated molecule [M+H]⁺ at m/z 279.1246.

The fragmentation of the parent ion would likely occur at the weakest bonds, primarily the C-N bonds of the urea linkage. This would lead to characteristic fragment ions that can be used to confirm the connectivity of the molecular structure.

Table 5: Predicted Mass Spectrometry Data for this compound (ESI-MS)

| Ion | Formula | Predicted m/z | Identity |

|---|---|---|---|

| [M+H]⁺ | [C₁₆H₁₅N₄O]⁺ | 279.12 | Protonated molecular ion |

| [M+Na]⁺ | [C₁₆H₁₄N₄ONa]⁺ | 301.11 | Sodium adduct |

| Fragment 1 | [C₉H₉N₃]⁺ | 159.08 | 3-Amino-1-phenylpyrazole fragment |

| Fragment 2 | [C₇H₅NO]⁺ | 119.04 | Phenyl isocyanate fragment |

X-ray Crystallography for Solid-State Molecular Architecture

Crystal Structure Determination

No published crystal structure for this compound was found. The determination of its crystal structure would first require the synthesis and crystallization of the compound, followed by analysis using single-crystal X-ray diffraction. This would yield precise information on its molecular geometry, including bond lengths, bond angles, and torsion angles, as well as crystallographic parameters such as the unit cell dimensions and space group.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Without a determined crystal structure, a definitive analysis of the intermolecular interactions for this compound cannot be conducted. It can be hypothesized that the urea moiety would be a prime site for hydrogen bonding, acting as both a hydrogen bond donor (N-H groups) and acceptor (C=O group). The phenyl and pyrazole rings present the possibility for π-π stacking interactions, which are common in the crystal packing of aromatic compounds. nih.gov However, the specific nature and geometry of these interactions remain unknown.

Computational and Theoretical Investigations of 1 Phenyl 3 1 Phenylpyrazol 3 Yl Urea

Density Functional Theory (DFT) Calculations

No published DFT calculation data were found for 1-Phenyl-3-(1-phenylpyrazol-3-yl)urea.

Geometry Optimization and Conformational Analysis

Specific information on the optimized geometry and conformational analysis of this compound is not available in the reviewed literature.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Ionization Potential, Electron Affinity)

There are no available data regarding the electronic structure, including the HOMO-LUMO gap, ionization potential, or electron affinity, for this specific molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis

An MEP surface analysis for this compound has not been reported in the scientific literature.

Vibrational Frequency Analysis

No vibrational frequency analysis for this compound could be located in the searched scientific databases.

Molecular Docking Studies

Prediction of Binding Modes with Biological Targets

While molecular docking studies have been performed on various pyrazolyl-urea derivatives to predict their binding to targets like p38 MAP kinase or USP-7, no such studies have been published for this compound. nih.govmdpi.com

Elucidation of Key Binding Site Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions)

Computational studies, particularly X-ray crystallography and molecular docking, have been instrumental in elucidating the specific interactions between phenylpyrazolylurea compounds and their target proteins. These investigations reveal a characteristic binding mode dominated by a network of hydrogen bonds and significant hydrophobic interactions, which are crucial for inhibitory potency.

A pivotal interaction for this class of inhibitors involves the urea (B33335) moiety. The urea group is frequently observed forming a bidentate hydrogen bond with a conserved glutamate (B1630785) residue in the hinge region of kinase domains. columbia.edu For instance, in studies on p38 MAP kinase inhibitors, the two urea N-H groups act as hydrogen bond donors to the carboxylate side chain of a key glutamate residue (like Glu71). columbia.edu This interaction anchors the inhibitor in the ATP-binding site. In some cases, depending on the conformation of the glutamate side chain, a monodentate hydrogen bond may be formed instead of a bidentate one. columbia.edu

Hydrophobic interactions also play a critical role in the binding affinity and specificity of these compounds. The phenyl ring attached to the urea often fits into a specific hydrophobic pocket within the kinase, sometimes referred to as the "specificity pocket". columbia.edu This interaction is highlighted by the complete loss of binding potency when the urea phenyl ring is removed. columbia.edu Furthermore, the phenyl group on the pyrazole (B372694) ring contributes to binding by engaging in hydrophobic effects. columbia.edu In some inhibitor-protein complexes, the binding of the compound induces a significant conformational change, such as the movement of a phenylalanine residue (e.g., Phe169) by approximately 10 Å. This "DFG-out" conformation allows the phenyl side chain of the residue to engage in a lipophilic interaction with an aryl portion of the inhibitor, further stabilizing the complex. nih.gov

The key interactions are summarized in the table below:

| Interaction Type | Interacting Moiety on Ligand | Key Interacting Residue (Example) | Description |

| Hydrogen Bond | Urea N-H groups | Glutamate (e.g., Glu71) | The urea acts as a hydrogen bond donor, anchoring the ligand in the binding site through bidentate or monodentate interactions with the residue's carboxylate group. columbia.edu |

| Hydrophobic Interaction | Urea Phenyl Ring | Residues forming the kinase specificity pocket | The phenyl ring occupies a hydrophobic pocket, contributing significantly to binding affinity. columbia.edu |

| Hydrophobic Interaction | Pyrazole Phenyl Ring | General hydrophobic domains | The phenyl substituent on the pyrazole ring engages in hydrophobic effects with the protein surface. columbia.edu |

| Lipophilic Interaction | Aryl portion (e.g., tert-butyl group on pyrazole) | Phenylalanine (e.g., Phe169) | Induced-fit movement of a phenylalanine side chain creates a lipophilic interaction with the inhibitor. nih.gov |

These interactions collectively define the binding mode of this compound and related compounds, providing a structural basis for their biological activity.

Molecular Dynamics Simulations for Conformational Flexibility and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of ligand-protein complexes over time. For compounds like this compound, MD simulations provide critical insights into the conformational flexibility of the ligand and the stability of its interactions with a biological target. mdpi.com

The process typically begins with the docked pose of the ligand within the protein's binding site. This complex is then solvated in a water box, and ions are added to mimic physiological conditions. nih.gov The system undergoes energy minimization before being gradually heated to a physiological temperature (e.g., 300 K). The simulation is then run for a specific duration, often ranging from nanoseconds (ns) to microseconds (μs), during which the trajectory coordinates are saved at regular intervals. mdpi.com

One of the primary analyses in MD simulations is the calculation of the root-mean-square deviation (RMSD) of the protein's backbone atoms and the ligand's heavy atoms. A stable RMSD value over the course of the simulation indicates that the complex has reached equilibrium and is in a relatively stable state. mdpi.com This stability is crucial for effective and sustained inhibition. For example, simulations of related inverse agonists have shown systems stabilizing after 200 ns and remaining stable for the duration of a 1.0 μs simulation. mdpi.com

MD simulations also allow for a detailed examination of the ligand-target interactions first identified by docking. By analyzing the trajectory, researchers can assess the persistence of key hydrogen bonds and hydrophobic contacts throughout the simulation. This dynamic view can reveal transient interactions or conformational adjustments that are not apparent from a static docked pose. Techniques like Binding Pose Metadynamics (BPMD) can be employed for enhanced sampling to further explore the conformational space and assess how effectively a compound maintains its binding pose. nih.gov The insights from MD simulations are crucial for understanding the mechanism of binding and for the rational design of next-generation inhibitors with improved stability and affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies can rationalize the structural requirements for activity and predict the potency of novel, unsynthesized analogs. nih.gov

The fundamental principle of QSAR is that the variation in the biological activity of a group of structurally related compounds is dependent on the variation in their physicochemical properties, which are in turn determined by their molecular structure. The process involves several key steps:

Dataset Preparation : A dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled. This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.govmdpi.com

Descriptor Calculation : For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including steric (e.g., molecular volume), electronic (e.g., electrostatic fields), hydrophobic, and topological properties. nih.gov In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), these descriptors are 3D fields calculated around the aligned molecules. nih.govnih.gov

Model Building : Statistical methods, such as multiple linear regression or partial least squares (PLS), are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). nih.gov The quality of the resulting model is assessed by statistical parameters like the squared correlation coefficient (r²) and the leave-one-out cross-validated correlation coefficient (q²). A high q² value (e.g., > 0.7) indicates a model with good internal predictive ability. nih.gov

Model Validation : The predictive ability of the QSAR model is rigorously tested using the external test set of compounds that were not used in model generation. A high predictive correlation coefficient for the test set confirms the model's robustness and its ability to accurately predict the activity of new compounds. nih.gov

The output of a 3D-QSAR study is often visualized as contour maps. These maps highlight regions in 3D space where modifications to the molecular structure are predicted to enhance or diminish biological activity. For example, a CoMFA steric map might show a green contour in a region where adding a bulky group is favorable for activity, while a yellow contour indicates a region where bulk is detrimental. nih.govnih.gov These insights provide a theoretical framework to guide the design and optimization of more potent inhibitors based on the this compound scaffold. nih.gov

Reactivity and Reaction Mechanisms of 1 Phenyl 3 1 Phenylpyrazol 3 Yl Urea

Chemical Transformations of the Urea (B33335) Moiety

The urea linkage, -NH-C(O)-NH-, is a critical functional group that governs many of the intermolecular interactions and chemical reactions of the parent molecule. The urea NH groups are effective hydrogen bond donors, while the carbonyl oxygen acts as an excellent hydrogen bond acceptor, allowing for interactions with various biological targets. researchgate.net

The nitrogen atoms of the urea moiety possess lone pairs of electrons, rendering them nucleophilic. This nucleophilicity is fundamental to the synthesis of pyrazolyl-ureas. The most common synthetic route involves the nucleophilic attack of an aminopyrazole on an isocyanate. In the context of 1-Phenyl-3-(1-phenylpyrazol-3-yl)urea, this would typically involve the reaction of 3-amino-1-phenylpyrazole with phenyl isocyanate. The nitrogen of the amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate.

While specific studies on the subsequent nucleophilic reactions of the final urea product are not extensively detailed in the available literature, the inherent character of the urea nitrogens suggests they can participate in further reactions, such as alkylation or acylation, under appropriate conditions. However, these reactions are often competitive and may lead to a mixture of products. The insertion of the urea moiety can also enhance aqueous solubility due to strong intermolecular hydrogen bonding with different solvents. researchgate.netnih.gov

Specific experimental data on the hydrolytic stability of this compound is not extensively documented in the reviewed literature. However, the general stability of diaryl ureas can be discussed. Ureas are generally stable chemical entities but are susceptible to hydrolysis under forcing conditions, such as strong acids or bases, or through enzymatic action.

The hydrolysis of the urea linkage would lead to the cleavage of the C-N bonds, resulting in the formation of 3-amino-1-phenylpyrazole and aniline, with the release of carbon dioxide. The stability of the urea bond is significant for its application in medicinal chemistry, as premature degradation in a biological system would render the molecule inactive. One study on a related fluorinated 5-pyrazolyl-urea derivative investigated its internalization and potential for hydrolysis in a cellular context, highlighting the importance of this parameter. researchgate.net

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring in this compound is an aromatic heterocycle whose reactivity is influenced by the two nitrogen atoms and the phenyl substituent at the N1 position. The pyrazole ring is considered an electron-rich system. researchgate.net Due to its aromatic character, it can undergo electrophilic substitution reactions. researchgate.net

For 1-phenylpyrazole (B75819) derivatives, electrophilic attack, such as bromination or Friedel-Crafts acylation, preferentially occurs at the 4-position of the pyrazole ring. cdnsciencepub.com This regioselectivity is attributed to the electronic distribution within the heterocyclic ring. The C4 position is nucleophilic, whereas the C3 and C5 positions are comparatively deactivated and more electrophilic due to the proximity of the electronegative nitrogen atoms. researchgate.net

The reaction conditions can significantly alter the site of substitution. While neutral conditions favor substitution at the C4 position of the pyrazole, highly acidic conditions can lead to a different outcome. cdnsciencepub.com Under strong acid, the pyrazole ring can be protonated. This protonation deactivates the pyrazole ring towards electrophilic attack, causing the reaction to occur on the more activated N-phenyl ring, typically at the para-position. cdnsciencepub.com For instance, nitration of 1-phenylpyrazole with mixed acids (a highly acidic medium) results in the introduction of a nitro group at the para-position of the phenyl ring. cdnsciencepub.com

Table 1: Summary of Reactivity for this compound

| Functional Group | Type of Reaction | Key Reactive Site | Typical Products/Outcome | Reference |

|---|---|---|---|---|

| Urea Moiety | Nucleophilic Reactivity | Nitrogen Atoms | Used in synthesis via amine + isocyanate; potential for further N-alkylation/acylation. | nih.gov |

| Urea Moiety | Hydrolysis | Carbonyl Carbon | Cleavage to form corresponding amines and CO2 under harsh conditions. | researchgate.net |

| Pyrazole Ring | Electrophilic Substitution (Neutral) | C4-Position | Halogenation, nitration, or acylation at the 4-position of the pyrazole ring. | cdnsciencepub.com |

| Pyrazole Ring | Electrophilic Substitution (Acidic) | Para-position of N-phenyl ring | Substitution on the phenyl ring due to protonation and deactivation of the pyrazole ring. | cdnsciencepub.com |

Mechanistic Insights into Derivatization Reactions

The synthesis of derivatives of this compound primarily involves two strategies: modification of the urea linker and substitution on the pyrazole ring.

The most prevalent mechanism for the formation of the urea bridge itself is the reaction between a nucleophilic amine and an electrophilic isocyanate. nih.gov The synthesis of 1,3-diaryl substituted pyrazole-based ureas typically begins with a suitable aminopyrazole, such as 3-amino-1-phenylpyrazole. This amine undergoes a nucleophilic addition to an aryl isocyanate, like phenyl isocyanate. The reaction proceeds through a tetrahedral intermediate which then collapses to form the stable urea C-N bond.

Derivatization of the pyrazole ring itself is also a key strategy. The formylation of 1-phenyl-1H-pyrazoles is a common transformation used to introduce a reactive handle for further synthesis. researchgate.net This is often achieved under Vilsmeier-Haack conditions, where a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates an electrophilic iminium cation (the Vilsmeier reagent). This electrophile then attacks the electron-rich C4-position of the 1-phenylpyrazole ring, leading to the formation of a 1-phenyl-1H-pyrazole-4-carbaldehyde after hydrolysis of the intermediate. researchgate.net The Duff reaction, using hexamethylenetetramine (HMTA), provides a milder alternative for this formylation. researchgate.net

Biological Activity Mechanisms and Molecular Target Interactions of Pyrazolyl Ureas

Protein Kinase Inhibition Studies

RAF Kinase Inhibition (e.g., BRAF-mutant melanoma cells)

The RAF-MEK-ERK signaling pathway is crucial for regulating cell cycle progression, and mutations in RAF kinases, such as BRAF(V600E), can lead to its constitutive activation and uncontrolled cellular growth. nih.gov Pyrazole-based compounds, including those with a urea (B33335) linkage, have been designed and evaluated as inhibitors of this pathway. nih.govnih.gov

Research into a series of 5-phenyl-1H-pyrazol derivatives identified compounds with potent inhibitory activity against the BRAF(V600E) mutant. nih.gov Docking simulations suggest these inhibitors bind effectively to the active site of BRAF(V600E). nih.gov One notable compound, 1-(4-bromo-2-hydroxybenzyl)-3-phenyl-1-(5-phenyl-1H-pyrazol-3-yl)urea, demonstrated significant potency with a half-maximal inhibitory concentration (IC50) of 0.19 μM against BRAF(V600E). nih.gov This compound also showed strong antiproliferative activity against melanoma cell lines expressing this mutation, with IC50 values of 1.50 μM in WM266.4 cells and 1.32 μM in A375 cells. nih.gov

In another study involving 3,4-diarylpyrazole-1-carboxamide derivatives, docking analysis of a potent compound against the V600E-B-RAF domain revealed key interactions. nih.gov The urea carbonyl oxygen was found to accept a hydrogen bond from the amino acid residue Leu B515, contributing to its binding affinity. nih.gov

| Compound Name | Target | Activity (IC50) | Reference |

|---|---|---|---|

| 1-(4-bromo-2-hydroxybenzyl)-3-phenyl-1-(5-phenyl-1H-pyrazol-3-yl)urea | BRAF(V600E) | 0.19 μM | nih.gov |

| Compound 5h (A 5-phenyl-1H-pyrazole derivative containing a niacinamide moiety) | BRAF(V600E) | 0.33 μM | nih.gov |

FLT3 Kinase Inhibition

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and its activating mutations are found in approximately 30% of acute myeloid leukemia (AML) cases, correlating with a poor prognosis. nih.govresearchgate.net This makes FLT3 a key therapeutic target, and several pyrazolyl-urea derivatives have been investigated for their inhibitory potential. nih.govacs.org

A series of biphenyl (B1667301) substituted pyrazolyl-ureas were designed as novel FLT3 inhibitors with a putative type II binding mode, which involves binding to the inactive DFG-out conformation of the kinase. nih.gov An optimized compound from this series, 10q , demonstrated nanomolar activity against isolated FLT3 with an IC50 of 230 nM. nih.gov It also showed potent effects in FLT3-driven cell lines, with IC50 values of 280 nM against MV4-11 cells and 18 nM against MOLM-14 cells, while showing no toxicity in control cell lines. nih.gov This compound's activity was confirmed by its strong suppression of FLT3 and STAT5 phosphorylation. nih.gov

Another pyrazol-4-yl urea compound, AT9283, was identified as a multitargeted kinase inhibitor with activity against Flt-3, in addition to other kinases like Aurora A/B and JAK2. psu.edubohrium.com

| Compound Name | Target | Activity (IC50) | Cell Line Activity (IC50) | Reference |

|---|---|---|---|---|

| Compound 10q (biphenyl pyrazolyl-urea) | FLT3 | 230 nM | 18 nM (MOLM-14) | nih.gov |

| AT9283 | Flt-3 | 31 nM | N/A | psu.edu |

| Compound 8t (1H-pyrazole-3-carboxamide derivative) | FLT3 | 0.089 nM | 1.22 nM (MV4-11) | mdpi.com |

Src Kinase Inhibition

Src family kinases (SFKs) are non-receptor tyrosine kinases that play a significant role in cancer progression. Pyrazolyl-ureas have been generally noted for their interaction with Src kinase. nih.gov Studies on related scaffolds provide insight into the structure-activity relationships for this target. For instance, research on pyrazolopyrimidines as Src inhibitors showed that replacing a carbamate (B1207046) group with a urea moiety resulted in a significant decrease in inhibitory activity, suggesting that while the urea scaffold is recognized by the kinase, its context within the broader molecule is critical for potency. acs.org

More specifically, a pyrazole-based derivative, compound 74 , was identified as a Src kinase inhibitor. nih.gov Docking studies indicated that it occupies the ATP-binding pocket of Src, where the pyrrole (B145914) NH forms a hydrogen bond with Lys343 and the pyrazoline nitrogen accepts a hydrogen bond from Ser345. nih.gov

| Compound Class/Name | Target | Finding | Reference |

|---|---|---|---|

| Pyrazolyl-ureas | Src | Generally reported to interact with Src kinase. | nih.gov |

| Compound 74 (Pyrazole-based derivative) | Src | Identified as a Src kinase inhibitor; binding mode explored via docking. | nih.gov |

| Pyrazolopyrimidine 12i (urea analog) | Src | >200-fold decrease in activity compared to carbamate analog. | acs.org |

p38-MAPK Inhibition

The p38 mitogen-activated protein kinase (p38-MAPK) is a serine/threonine kinase central to the inflammatory response. nih.govcolumbia.edu N-pyrazole, N'-aryl ureas represent a significant class of p38 MAPK inhibitors. columbia.edu These diaryl urea compounds function as allosteric inhibitors, binding to a key domain distinct from the ATP-binding site. columbia.edu This binding stabilizes an inactive conformation of the kinase where the conserved DFG (Asp168-Phe169-Gly170) activation loop is flipped into a "DFG-out" state. nih.govcolumbia.edu This conformational change prevents ATP from binding effectively. columbia.edu

The urea moiety itself is critical for this interaction, forming a bidentate hydrogen bond with the side chain of the conserved residue Glu71. columbia.edu Structure-activity relationship studies have highlighted the importance of the substituents on the pyrazole (B372694) ring. In one study, replacing a methyl group at the N-2 position of the pyrazole with a phenyl group (as in compound 16 ) led to a 40-fold improvement in binding potency. columbia.edu The N-phenyl ring engages in lipophilic interactions with the side chain of Glu71 and may shield the hydrogen bond network from water. columbia.edu

| Compound Name | Description | Binding Potency (Kd) | Mechanism | Reference |

|---|---|---|---|---|

| Compound 14 | N-methyl pyrazole urea | 400 nM | Allosteric (DFG-out), bidentate H-bond with Glu71 | columbia.edu |

| Compound 16 | N-phenyl pyrazole urea derivative | 10 nM | Allosteric (DFG-out), monodentate H-bond with Glu71, lipophilic interaction | columbia.edu |

| BIRB 796 (Dorapimod) | 5-Pyrazolyl-urea derivative | 0.1 nM | Allosteric (DFG-out), slow dissociation | nih.gov |

TrKa Kinase Inhibition

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that has been explored as a target for various pathologies. The pyrazolyl-urea scaffold has been generally implicated in TrKa inhibition. nih.gov While specific studies on 1-Phenyl-3-(1-phenylpyrazol-3-yl)urea are limited, research on related structures provides evidence of activity. For instance, pyrazine-based ureas have been identified as active TrkA inhibitors. nih.gov

In a broader context, pyrazole-containing compounds have demonstrated high potency against TrkA. nih.govresearchgate.net A series of pyrazole derivatives were found to be potent inhibitors of TrkA, with two compounds showing an IC50 value of 0.5 nM in a cellular assay. nih.gov In these compounds, an extended hydroxyl group was observed to form an additional hydrogen bond with the backbone amide oxygen of Glu518 in the P-loop of the kinase. nih.gov Another study on pyrazine-based inhibitors identified compounds with IC50 values against TrkA in the low nanomolar range (5-12 nM), demonstrating that the general scaffold is well-suited for TrkA inhibition. nih.gov

| Compound Class/Name | Target | Activity (IC50) | Reference |

|---|---|---|---|

| Pyrazolyl-ureas | TrkA | Generally reported to interact with TrkA kinase. | nih.gov |

| Compound 84/85 (Pyrazole derivatives) | TrkA | 0.5 nM (cellular assay) | nih.gov |

| Compound 39 (Pyrazine-based urea analog) | TrkA | 5 nM | nih.gov |

Cyclin-Dependent Kinase Inhibition

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that regulate the cell cycle, and their dysregulation is a hallmark of many cancers. nih.govmdpi.com The pyrazole scaffold is a key feature in many reported CDK inhibitors. nih.gov Several studies have demonstrated that pyrazole-based compounds can potently and selectively inhibit CDKs, particularly CDK2. mdpi.comacs.org

For example, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were developed as potent CDK2 inhibitors, with the most potent compound exhibiting a Ki of 0.005 µM. mdpi.com These compounds were shown to arrest the cell cycle and induce apoptosis in ovarian cancer cells. mdpi.com Another series of (4-pyrazolyl)-2-aminopyrimidines also yielded a highly potent and selective CDK2 inhibitor (compound 17 ) with an IC50 of 0.29 nM. acs.org While these specific examples are not urea derivatives, they underscore the suitability of the pyrazole core for targeting the ATP-binding site of CDKs. mdpi.comacs.org More directly related, certain pyrazole derivatives have been reported with modest inhibitory activity against CDK1, with compound 25 showing an IC50 of 1.52 µM. nih.gov

| Compound Class/Name | Target | Activity (IC50/Ki) | Reference |

|---|---|---|---|

| Compound 25 (Pyrazole derivative) | CDK1 | 1.52 μM | nih.gov |

| Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine) | CDK2 | 0.005 µM (Ki) | mdpi.com |

| Compound 17 ((4-pyrazolyl)-2-aminopyrimidine) | CDK2 | 0.29 nM | acs.org |

| Compound 8t (1H-pyrazole-3-carboxamide derivative) | CDK2/4 | 0.719 nM / 0.770 nM | mdpi.com |

Tyrosine Kinase Inhibition (General)

The pyrazole ring is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous protein kinase inhibitors (PKIs). researchgate.net Pyrazolyl-ureas, in particular, have been identified as potent inhibitors of several kinases, often by interacting with the enzyme at an allosteric site, which is separate from the ATP-binding pocket. ajchem-a.com This interaction can induce and stabilize a conformational change in the kinase that is incompatible with ATP binding, thereby preventing the phosphotransfer reaction. ajchem-a.comresearchgate.net

One prominent example is the inhibition of p38 MAP kinase. researchgate.net N-pyrazole, N'-aryl ureas have been shown to bind to a key domain that becomes accessible when the kinase's activation loop adopts a specific conformation. ajchem-a.com The urea functionality is critical for this binding, typically forming a bidentate hydrogen bond with a conserved glutamic acid residue within this allosteric pocket. researchgate.net This mode of action, distinct from direct ATP competition, has been leveraged to develop highly potent and selective inhibitors. ajchem-a.comresearchgate.net

Furthermore, pyrazolyl-urea derivatives have demonstrated broad anti-kinase activity. frontiersin.org For instance, the compound AT9283, a pyrazol-4-yl urea, is a multitargeted inhibitor with potent activity against Aurora A and Aurora B kinases, as well as JAK2 and the Abl(T315I) mutant. acs.org Another example, pexmetinib, is a pyrazoyl urea derivative that acts as a type II PKI, binding to the DFG-out conformation of both p38 MAPK and the angiopoietin-1 receptor (Tie-2) kinase. researchgate.net This versatility underscores the importance of the pyrazolyl-urea scaffold in targeting a range of kinases implicated in various disease pathways. frontiersin.orgnih.gov

Enzyme Inhibition Beyond Kinases

Soluble Epoxide Hydrolase (sEH) Inhibition

Pyrazolyl-ureas have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. nih.govnih.gov The urea fragment is a key pharmacophore that mimics the transition state of the epoxide during hydrolysis at the enzyme's active site. nih.gov Research has shown that 1,3-disubstituted ureas are significantly more potent inhibitors than more substituted analogues, indicating that at least one hydrogen on each nitrogen of the urea is crucial for inhibitory activity. nih.gov

Structure-activity relationship studies have revealed that while compounds with a biarylpyrazole ring directly connected to the urea group show poor sEH inhibitory activity, the introduction of a flexible methylene (B1212753) linker between the pharmacophores can dramatically improve potency. nih.gov For example, inserting a three-carbon chain between a COX-2 pharmacophore and the sEH pharmacophore resulted in a twentyfold increase in potency against sEH. nih.gov A series of adamantyl-ureas featuring halogenated pyrazoles have also been developed as highly potent sEH inhibitors, with IC₅₀ values reaching the nanomolar and even sub-nanomolar range. nih.gov

Table 1: sEH Inhibition by Selected Pyrazolyl-Urea Derivatives This table is interactive. You can sort and filter the data.

| Compound Name | Structure Details | IC₅₀ (nM) | Source |

|---|---|---|---|

| 1-Adamantyl-3-[(4,5-dichloro-1-methyl-1Н-pyrazol-3-yl)methyl]urea | Adamantyl and dichloro-methyl-pyrazolyl-methyl substitution | 0.8 | nih.gov |

| 1-[(Adamantan-1-yl)methyl]-3-[(4,5-dichloro-1-methyl-1Н-pyrazol-3-yl)methyl]urea | Adamantanyl-methyl and dichloro-methyl-pyrazolyl-methyl substitution | 1.2 | nih.gov |

| Dual sEH/COX-2 Inhibitor | R¹ = NH₂, R² = phenyl, R³ = p-(trifluoromethyl)phenyl, three-carbon linker | 0.9 | nih.gov |

Carbonic Anhydrase (hCA) Inhibition

The pyrazole scaffold has been incorporated into molecules designed to inhibit human carbonic anhydrases (hCAs), a family of metalloenzymes crucial for various physiological processes. nih.govacs.org Specifically, 3-pyrazolyl-urea derivatives have been reported as inhibitors of hCA II. nih.gov These compounds often function as uncompetitive inhibitors with respect to the CO₂ substrate (UBSAs). nih.gov The flexible ureido linker is thought to allow the molecule to orient effectively within the active site, binding to the catalytic Zn²⁺ ion and displacing the essential hydroxide (B78521) molecule. nih.gov

More recently, novel series of 4-(pyrazolyl)benzenesulfonamide ureas were developed and showed potent inhibitory activity against the tumor-associated isoforms hCA IX and hCA XII. nih.gov Some of these compounds exhibited impressive potency and selectivity. nih.govacs.org For example, compound SH7s displayed a Kᵢ of 15.9 nM against hCA IX and showed minimal off-target effects when screened against a large panel of kinases. nih.gov The sulfonamide group is a classic zinc-binding group in CA inhibitors, and its combination with the pyrazole-urea scaffold has yielded highly effective and isoform-selective inhibitors. nih.govacs.org

Table 2: Carbonic Anhydrase Inhibition by Pyrazole-Containing Compounds This table is interactive. You can sort and filter the data.

| Compound Series | Target Isoform(s) | Inhibition Constant (Kᵢ) Range | Source |

|---|---|---|---|

| 4-(pyrazolyl)benzenesulfonamide ureas (SH7a-t) | hCA IX | 15.9–67.6 nM | nih.gov |

| 4-(pyrazolyl)benzenesulfonamide ureas (SH7a-t) | hCA XII | 16.7–65.7 nM | nih.gov |

| Pyrazole-based benzene (B151609) sulfonamides (4a-l) | hCA II | IC₅₀ down to 0.24 µM | acs.org |

| Pyrazole-based benzene sulfonamides (4a-l) | hCA IX | IC₅₀ down to 0.15 µM | acs.org |

| Pyrazole-based benzene sulfonamides (4a-l) | hCA XII | IC₅₀ down to 0.12 µM | acs.org |

Cyclooxygenase (COX-1/COX-2) and Inducible Nitric Oxide Synthase (iNOS) Inhibition

Pyrazolyl-ureas have been explored as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins. ajchem-a.com Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target COX-1 and COX-2. ajchem-a.com Research into pyrazole-pyridazine hybrids has led to the development of compounds with notable selective inhibitory activity against COX-2, which is the inducible isoform associated with inflammation. ajchem-a.com For instance, compounds 5f and 6f from one study showed stronger COX-2 inhibition (IC₅₀ values of 1.50 and 1.15 µM, respectively) than the selective COX-2 inhibitor celecoxib. ajchem-a.com

In addition to directly inhibiting COX enzymes, these compounds can also affect downstream inflammatory pathways. ajchem-a.com Lipopolysaccharide (LPS), a bacterial endotoxin, induces macrophages to release pro-inflammatory mediators, including nitric oxide (NO), which is produced by inducible nitric oxide synthase (iNOS). ajchem-a.com The pyrazole-pyridazine hybrids that inhibit COX-2 were also found to effectively suppress the production of NO in LPS-stimulated macrophage cells, indicating an inhibitory effect on iNOS activity or expression. ajchem-a.com

α-Glucosidase and α-Amylase Inhibition

Inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a key therapeutic strategy for managing hyperglycemia. nih.gov The pyrazole scaffold has emerged as a promising framework for developing inhibitors of these enzymes. nih.gov Numerous studies have reported on pyrazole derivatives, including hybrids with other heterocyclic systems like benzofuran (B130515) or those containing acyl thiourea (B124793) moieties, that exhibit potent inhibition of α-glucosidase and α-amylase. nih.govnih.gov

While direct studies on this compound are limited, related structures show significant activity. Pyrazoline linked acyl thioureas, which share the urea functional group, have been identified as α-glucosidase and α-amylase inhibitors. nih.gov In one series, compounds with electron-withdrawing groups (like chlorine or fluorine) on the phenyl rings displayed potent activity. nih.gov Another study on pyrazole-benzofuran hybrids identified compounds with IC₅₀ values against α-glucosidase that were up to 18-fold more potent than the standard drug, acarbose. nih.gov Kinetic studies revealed a competitive mode of inhibition for the most active compound. nih.gov Similarly, pyrazole derivatives have been shown to inhibit α-amylase, with one compound demonstrating 90.04% inhibition at a concentration of 100 μg/mL. nih.gov

Table 3: α-Glucosidase and α-Amylase Inhibition by Pyrazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Enzyme | Key Findings | Source |

|---|---|---|---|

| Biphenyl pyrazole-benzofuran hybrids | α-Glucosidase | IC₅₀ range: 40.6–164.3 µM (up to 18x more potent than acarbose) | nih.gov |

| Pyrazoline linked acyl thioureas | α-Glucosidase | Compound 5b showed potent inhibition (IC₅₀ = 68.3 µM) | nih.gov |

| Pyrazoline linked acyl thioureas | α-Amylase | Compound 5f showed best activity (IC₅₀ = 90.3 µM) | nih.gov |

| Thiazolidin-4-one with pyrazole moiety | α-Amylase | Compound 5a showed 90.04% inhibition at 100 μg/mL | nih.gov |

| 1,3,5-Triaryl-2-pyrazolines | α-Glucosidase | Several compounds showed IC₅₀ values significantly lower than acarbose | nih.gov |

Receptor Antagonism and Agonism Studies

A receptor antagonist binds to a receptor but does not provoke the biological response that an agonist would. In the field of pyrazolyl-ureas, research has focused on their potential as antagonists for cannabinoid receptors (CB1 and CB2). nih.gov Antagonism of these receptors is of therapeutic interest for a variety of disorders. frontiersin.org

Specifically, 3-pyrazolyl-urea derivatives have been investigated as small-molecule antagonists for the CB1 receptor. nih.gov In one study, compounds were identified with IC₅₀ values in the low nanomolar range; for example, compounds 2 and 3 exhibited IC₅₀ values of 5.19 nM and 3.61 nM, respectively. nih.gov Other patented pyrazole analogs have also shown high affinity for cannabinoid receptors, with some demonstrating selectivity for the CB1 receptor over the CB2 receptor. nih.gov For instance, Kᵢ values for a series of analogs ranged from 6 to 1844 nM for the CB1 receptor, indicating a strong potential for developing peripherally selective CB1 antagonists from the pyrazolyl-urea scaffold. nih.gov

Conversely, an agonist is a molecule that activates a receptor to elicit a biological response. While the primary focus for pyrazolyl-ureas has been on antagonism, studies on related pyrazole structures have shown agonistic activity. For example, a series of substituted pyrazole-3-carboxylic acids (not containing the urea moiety) were found to be partial agonists for the nicotinic acid receptor. This indicates the versatility of the pyrazole core in modulating different receptor systems.

Cannabinoid Receptor (CB1/CB2) Antagonism

Pyrazolyl-urea derivatives have been identified as significant antagonists of cannabinoid receptors, particularly the CB1 receptor, which is primarily expressed in the central nervous system. nih.gov The antagonism of the CB1 receptor has been a key strategy in the development of treatments for various conditions. The pyrazole core is a fundamental feature of well-known CB1 receptor antagonists like rimonabant. mdpi.commdpi.com